Computed Lipophilicity: 4-Methoxy Substitution Reduces LogP vs. Unsubstituted 3,3-Dimethylindoline
The introduction of a methoxy group at the 4-position lowers the computed partition coefficient relative to the parent 3,3-dimethylindoline. While the unsubstituted analog has a reported LogP of 2.53 , 4-Methoxy-3,3-dimethylindoline exhibits a lower LogP of 2.40 . This reduction in lipophilicity can be a critical factor in tuning ADME properties and aqueous solubility in lead optimization campaigns. Direct experimental LogP comparisons are not available; values are from computational predictions and should be treated as cross-study comparable evidence.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.40 |
| Comparator Or Baseline | 3,3-Dimethylindoline, LogP = 2.53 |
| Quantified Difference | ΔLogP = -0.13 (lower lipophilicity for the 4-methoxy derivative) |
| Conditions | In silico prediction (method not specified); values from vendor certificates of analysis |
Why This Matters
For researchers optimizing a series for oral bioavailability or reduced hERG binding, this quantifiable shift in LogP positions 4-Methoxy-3,3-dimethylindoline as a less lipophilic alternative to the parent scaffold.
